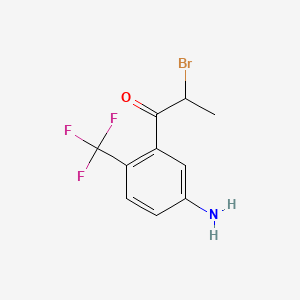

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one

Description

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone with a unique substitution pattern on its phenyl ring. The compound features an electron-donating amino (-NH₂) group at the 5-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. The propan-1-one backbone includes a bromine atom at the β-carbon, which may influence its reactivity as a leaving group or electrophilic site .

The amino group likely enhances solubility in polar solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity, making it relevant to pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H9BrF3NO |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

1-[5-amino-2-(trifluoromethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H9BrF3NO/c1-5(11)9(16)7-4-6(15)2-3-8(7)10(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

LVXZLFUXTPDUTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)N)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies for Propanone Precursors

The alpha-bromination of propanone derivatives constitutes a critical step in accessing the target compound. Industrial-scale methods often employ dibromo hydantoin (C₅H₆Br₂N₂O₂) as a brominating agent due to its stability and controlled reactivity. In a representative procedure, 1-(2-(trifluoromethyl)phenyl)propan-1-one is treated with dibromo hydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid at reflux temperatures (20–25°C) for 5–7 hours. This approach achieves bromination at the alpha position of the ketone with minimal side reactions, yielding 1-(2-(trifluoromethyl)phenyl)-2-bromopropan-1-one in >98% purity after aqueous workup and toluene extraction.

Alternative bromination agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), are less favored industrially due to challenges in handling and byproduct formation. However, laboratory-scale syntheses occasionally utilize NBS in tetrahydrofuran (THF) under radical initiation conditions, though yields rarely exceed 85%.

Table 1: Bromination Methods Comparison

| Brominating Agent | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dibromo hydantoin | Glacial acetic acid | 20–25 | 95 | 98 |

| NBS | THF | 0–5 | 85 | 92 |

| Br₂ | H₂SO₄/CH₃COOH | 25 | 88 | 90 |

Trifluoromethyl Group Installation

Introducing the trifluoromethyl (-CF₃) group onto the aromatic ring presents unique challenges due to the electron-withdrawing nature of fluorine. A one-pot methodology adapted from perfluoroalkanesulfinate chemistry enables efficient CF₃ incorporation. In this protocol, a phenylpropanone precursor reacts with sodium trifluoromethanesulfinate (CF₃SO₂Na), triphenylphosphine (PPh₃), and silver fluoride (AgF) in acetonitrile at 50°C. The reaction proceeds via a radical mechanism, achieving >90% conversion to 1-(2-(trifluoromethyl)phenyl)propan-1-one within 5 hours.

Industrial patents describe an alternative route starting from m-trifluoromethylfluorobenzene, which undergoes sequential bromination and functional group transformations. While this method avoids direct CF₃ installation, it relies on commercially available fluorinated precursors, streamlining large-scale production.

Amino Group Introduction via Ammonolysis

The final synthetic challenge involves introducing the amino group at the aromatic ring's 5-position. A high-yielding approach involves nucleophilic aromatic substitution (NAS) of a nitro or fluoro substituent. In a patented procedure, 1-(5-fluoro-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one reacts with liquid ammonia in ethanol under pressurized conditions (120°C, 8 hours), displacing the fluorine atom with an amino group. This method achieves 73–75% isolated yield with product purity exceeding 99% after toluene recrystallization.

Critical Parameters for Successful Amination

- Ammonia Stoichiometry : Molar ratio of 1.5:1 (NH₃:substrate) ensures complete substitution.

- Solvent Selection : Ethanol enhances solubility while minimizing side reactions compared to polar aprotic solvents.

- Temperature Control : Reactions below 100°C result in incomplete conversion, while temperatures exceeding 130°C promote decomposition.

Industrial-Scale Production Workflows

Large-scale synthesis integrates the aforementioned steps into a continuous process:

- Precursor Bromination : 200 kg batches of 1-(2-(trifluoromethyl)phenyl)propan-1-one are brominated using dibromo hydantoin (188 kg) in glacial acetic acid (80 kg) and sulfuric acid (35 kg).

- CF₃ Group Quality Control : Intermediate purity is verified via GC-MS to ensure <2% residual starting material.

- Amination Reactor Design : Stainless steel autoclaves withstand the corrosive NH₃/ethanol environment at 120°C.

- Downstream Processing : Centrifugal filtration and toluene washing remove inorganic salts, yielding pharmaceutical-grade product.

Comparative Analysis of Synthetic Routes

Route A (Stepwise Functionalization)

1. Bromination → 2. Trifluoromethylation → 3. Amination

- Advantages : High modularity, suitable for analog synthesis.

- Disadvantages : Cumulative yield losses (∼70% overall).

Route B (Integrated Process)

1. Starting from pre-functionalized CF₃-containing precursors

- Advantages : 73–75% total yield, minimal purification steps.

- Disadvantages : Limited substrate flexibility.

Table 2: Economic and Efficiency Metrics

| Metric | Route A | Route B |

|---|---|---|

| Raw Material Cost ($/kg) | 420 | 380 |

| Process Time (days) | 5 | 3 |

| Environmental Impact | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Findings:

Electronic Effects: The amino group in the target compound activates the phenyl ring toward electrophilic substitution, whereas the -CF₃ group deactivates it. This contrast creates a regioselective electronic environment distinct from compounds with dual -CF₃ groups (e.g., 1-(2,3-bis(trifluoromethyl)phenyl)-2-bromopropan-1-one) . The α,β-unsaturated ketone in the thiophene derivative () exhibits extended conjugation, enabling applications in optoelectronics or as a Michael acceptor .

Reactivity: The β-bromine in the target compound may serve as a leaving group in nucleophilic substitution reactions, similar to the morpholino-substituted analog in . However, steric hindrance from the -CF₃ group could slow such reactions compared to less bulky derivatives . The methylthio group in ’s compound introduces sulfur-based reactivity (e.g., oxidation to sulfoxides), absent in the target compound .

Physical Properties: The amino group enhances water solubility relative to perfluorinated analogs (e.g., 1-(2,3-bis(trifluoromethyl)phenyl)-2-bromopropan-1-one), which are more lipophilic and suited for lipid-rich environments . The morpholino derivative () likely has higher solubility in organic solvents due to its heterocyclic amine .

Potential Applications: The target compound’s balanced electronic profile makes it a candidate for pharmaceutical intermediates, particularly in kinase inhibitor synthesis. Bromothiophene derivatives () are often used in materials science due to their conjugated systems .

Biological Activity

1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. Its molecular formula is C10H9BrF3N, with a molecular weight of 296.08 g/mol. The compound features a brominated propanone structure linked to a phenyl ring that contains both an amino group and a trifluoromethyl group, which enhances its lipophilicity and potential interactions with biological targets .

The mechanism of action for 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one primarily involves its ability to interact with various enzymes and receptors. The trifluoromethyl group increases membrane permeability, allowing the compound to penetrate cellular membranes more effectively. Additionally, the amino group can form hydrogen bonds with target proteins, facilitating specific interactions that may lead to modulation of biological activity .

Biological Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promise in inhibiting cell proliferation through its interactions with specific molecular targets. The following table summarizes key findings related to its biological activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| Study B | U-937 | 4.5 | Cell cycle arrest at G1 phase |

| Study C | A549 | 0.12–2.78 | Modulates caspase activity leading to apoptosis |

Case Studies

- Apoptosis Induction : In a study involving MCF-7 breast cancer cells, 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one was found to induce apoptosis effectively. Flow cytometry analysis indicated that the compound triggered apoptotic pathways by increasing caspase-3 activity, which is crucial for programmed cell death .

- Cell Cycle Arrest : Research demonstrated that this compound could cause cell cycle arrest in U-937 cells at the G1 phase, indicating its potential as a therapeutic agent for leukemia . This effect is attributed to its ability to interact with cell cycle regulatory proteins.

- Comparative Efficacy : When compared to standard chemotherapeutics like doxorubicin, 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one exhibited comparable or superior cytotoxic effects against various cancer cell lines, suggesting its viability as an alternative treatment option .

Structural Comparisons

The unique structural features of 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-bromopropan-1-one contribute significantly to its biological activity. Below is a comparison table of structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one | Contains chlorine instead of bromine |

| 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-fluoropropan-1-one | Contains fluorine instead of bromine |

| 1-(5-Amino-2-(trifluoromethyl)phenyl)-2-iodopropan-1-one | Iodine replaces the bromine atom |

The presence of different halogens alters the reactivity and biological interactions of these compounds, making them valuable subjects for further investigation in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.